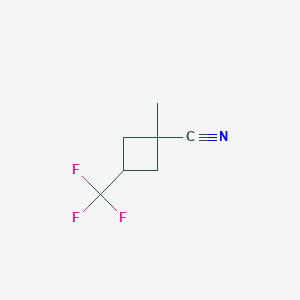

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile

Description

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a methyl group, a trifluoromethyl group, and a nitrile functional group at distinct positions on the strained four-membered ring. For instance, cyclobutane derivatives are often synthesized via alkylation and oxidation reactions, as demonstrated in the preparation of 1-methyl-3-methylenecyclobutanecarbonitrile using lithium diisopropylamide (LDA) and methyl iodide . The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds relevant in medicinal chemistry, particularly as intermediates for kinase inhibitors like JAK inhibitors .

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N/c1-6(4-11)2-5(3-6)7(8,9)10/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASLBLUHEPUTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the radical trifluoromethylation of cyclobutane derivatives. This process typically employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The scalability of these methods ensures the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Reagents like sodium hydride (NaH) and organometallic compounds are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Cyclobutane Derivatives

- 1-Methyl-3-oxocyclobutanecarbonitrile : This compound shares the cyclobutane core and nitrile group but replaces the trifluoromethyl group with an oxo (keto) group. The absence of the electron-withdrawing trifluoromethyl group likely reduces ring strain and alters reactivity. Synthesis involves oxidation of 1-methyl-3-methylenecyclobutanecarbonitrile, though exact physical data are unavailable .

- 3-(((4-(Trifluoromethyl)benzoyl)oxy)imino)cyclobutane-1-carbonitrile: A related cyclobutane carbonitrile used in visible-light photoredox catalysis for dicarbofunctionalization reactions. Its trifluoromethylbenzoyloxy group enhances electrophilicity, enabling diverse reactivity compared to the methyl-substituted analog .

Cyclopentane Derivatives

- 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile: Features a cyclopentane ring with a nitrile group, a methyl group, and a fluorinated hydroxypropyl chain. Its molecular weight (185.24 g/mol) and purity (≥95%) suggest utility as a bioactive intermediate, though melting and boiling points are unspecified .

Heterocyclic Derivatives

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid : A pyrazole-based analog with a trifluoromethyl group and carboxylic acid functionality. Its higher melting point (203°C) and commercial availability highlight its stability and utility as a building block for agrochemicals or pharmaceuticals .

- Oxadiazole Derivatives (e.g., compounds from ): These incorporate the 1-methyl-3-(trifluoromethyl)pyrazole moiety into a 1,3,4-oxadiazole scaffold. Key properties include:

| Compound (Oxadiazole Derivatives) | Melting Point (°C) | Yield (%) | Physical State | Key Functional Groups |

|---|---|---|---|---|

| 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | 113–114 | 83.3 | White solid | Bromobenzyl, trifluoromethyl, thioether |

| 2-((Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | 77–78 | 78.4 | White solid | Allylthio, trifluoromethyl |

| 2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | 101–101 | 78.2 | White solid | Fluorobenzyl, trifluoromethyl |

These oxadiazoles exhibit moderate-to-high yields (27.7–83.3%) and melting points correlated with substituent bulkiness. The trifluoromethyl group likely enhances thermal stability and hydrophobicity .

Biological Activity

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile is a compound of increasing interest in various fields including medicinal chemistry and drug discovery. Its unique trifluoromethyl group contributes to its biological activity, making it a potential candidate for therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile has a distinctive structure characterized by a cyclobutane ring substituted with a trifluoromethyl group and a carbonitrile functional group. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar trifluoromethyl-containing compounds can inhibit bacterial growth effectively due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anticancer Properties

Preliminary investigations suggest that 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile may possess anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes involved in cancer cell proliferation. Trifluoromethyl groups have been linked to increased potency in inhibiting cancer cell lines, particularly through modulation of signaling pathways related to apoptosis and cell cycle regulation .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile may also exert similar effects, although further studies are needed to confirm this .

Understanding the mechanisms by which 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile exerts its biological effects is crucial for its development as a therapeutic agent.

Molecular Targets:

- Enzymatic Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell growth.

- Receptor Modulation: It may interact with specific receptors involved in inflammatory responses or cancer progression.

- Ion Channel Interference: Potential interference with ion channels could affect cellular excitability and signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile:

Q & A

Q. What computational models predict herbicidal "bleaching" effects in derivatives?

- Methodology : Combine molecular dynamics (MD) simulations and QSAR modeling to assess interactions with carotenoid biosynthesis enzymes. Key descriptors include logP (optimal range: 1.5–2.5) and electron-withdrawing substituent density. Validate with in vitro assays on Arabidopsis thaliana .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.